

A Technical Guide to the Chemoenzymatic Synthesis of Carazolol Enantiomers

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Compound of Interest

Compound Name: (+)-Carazolol

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This technical guide provides an in-depth overview of the chemoenzymatic synthesis of carazolol enantiomers, focusing on modern biocatalytic approaches that offer high stereoselectivity and efficiency. Carazolol, a potent β -adrenergic receptor antagonist, is clinically used as a racemic mixture, although its pharmacological activity primarily resides in the (S)-enantiomer. The development of stereoselective synthetic routes is crucial for producing enantiopure carazolol, enabling a more precise understanding of its pharmacological and toxicological profile.

This document details two primary enzymatic strategies for the synthesis of optically enriched carazolol: lipase-catalyzed kinetic resolution of a key chiral intermediate and alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of a prochiral ketone. The methodologies and data presented are primarily based on the novel chemoenzymatic route developed by Borowiecki et al. (2022), which represents the first reported enzymatic synthesis of carazolol enantiomers.^[1]

Overview of Synthetic Strategies

The chemoenzymatic synthesis of carazolol enantiomers hinges on the strategic use of biocatalysts to introduce chirality early in the synthetic pathway. Two effective methods have been demonstrated:

- **Lipase-Catalyzed Kinetic Resolution:** This approach utilizes a lipase to selectively acylate one enantiomer of a racemic chlorohydrin precursor, allowing for the separation of the acylated and unreacted enantiomers.
- **Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction:** This method employs an ADH to reduce a prochiral ketone to a chiral chlorohydrin with high enantioselectivity, directly yielding an optically pure intermediate.

These enzymatic steps provide access to a key chiral building block, which is then converted to the final carazolol enantiomers through subsequent chemical transformations.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

This protocol describes the kinetic resolution of a racemic chlorohydrin intermediate using an immobilized lipase, Amano PS-IM.

Materials:

- rac-2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
- Immobilized lipase from *Burkholderia cepacia* (Amano PS-IM)
- Vinyl acetate
- tert-Butyl methyl ether (TBME)
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- To a solution of racemic chlorohydrin (50 mg) in TBME (1 mL), add Amano PS-IM lipase (25 mg).

- Add vinyl acetate (54 mg, 58 μ L, 3 equivalents) to the mixture.
- Stir the reaction mixture at 800 rpm using a magnetic stirrer at a controlled temperature.
- Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted alcohol and the acetylated product.
- The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.
- Separate the enzyme by filtration and isolate the product and remaining substrate using standard chromatographic techniques.

ADH-Catalyzed Asymmetric Reduction of 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione

This protocol details the asymmetric reduction of a prochiral ketone using a recombinant alcohol dehydrogenase from *Lactobacillus kefir* (Lk-ADH-Lica) overexpressed in *E. coli*.

Materials:

- 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
- Lyophilized *E. coli* cells overexpressing Lk-ADH-Lica
- 2-Propanol (as a co-substrate for cofactor regeneration)
- Buffer solution (e.g., Tris-HCl)
- Orbital shaker
- Standard laboratory glassware

Procedure:

- In a suitable reaction vessel, dissolve the prochiral ketone in a buffer solution.
- Add lyophilized *E. coli*/Lk-ADH-Lica cells to the solution.

- Add 2-propanol as the co-substrate.
- Incubate the mixture on an orbital shaker at a controlled temperature and shaking speed.
- Monitor the conversion of the ketone to the chiral chlorohydrin by HPLC.
- Upon completion, extract the product from the aqueous phase using an organic solvent.
- Purify the resulting chiral chlorohydrin by column chromatography.

Chemical Synthesis of (R)-Carazolol from (R)-chlorohydrin

The enantiopure (R)-chlorohydrin obtained from the enzymatic resolution or reduction is converted to (R)-carazolol through a two-step chemical process.

Procedure:

- Epoxidation: The (R)-chlorohydrin is treated with a base (e.g., sodium hydroxide) in a suitable solvent to yield the corresponding (R)-glycidyl phthalimide.
- Aminolysis: The resulting epoxide is then reacted with isopropylamine to open the epoxide ring and form (R)-carazolol.

Data Presentation

The following tables summarize the quantitative data for the chemoenzymatic synthesis of carazolol enantiomers.

Table 1: Lipase-Catalyzed Kinetic Resolution of racemic chlorohydrin

Enzyme	Acyl Donor	Solvent	Temp. (°C)	Time (h)	Conversion (%)	ee_s (%)	ee_p (%)	E-value
Amano PS-IM	Vinyl acetate	TBME	40	24	~50	>99	>99	>200

Data is generalized from the findings of Borowiecki et al. (2022). ee_s: enantiomeric excess of the substrate; ee_p: enantiomeric excess of the product.

Table 2: ADH-Catalyzed Asymmetric Reduction of prochiral ketone

Enzyme	Substrate Conc. (mM)	Co-substrate	Conversion (%)	Product ee (%)
E. coli/Lk-ADH-Lica	up to 100	2-Propanol	>99	>99

Data is based on the results for similar substrates in Borowiecki et al. (2022).

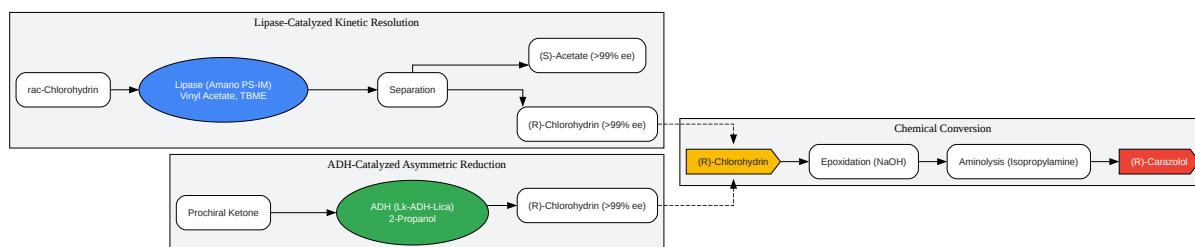
Table 3: Enantiomeric Excess of Synthesized Carazolol

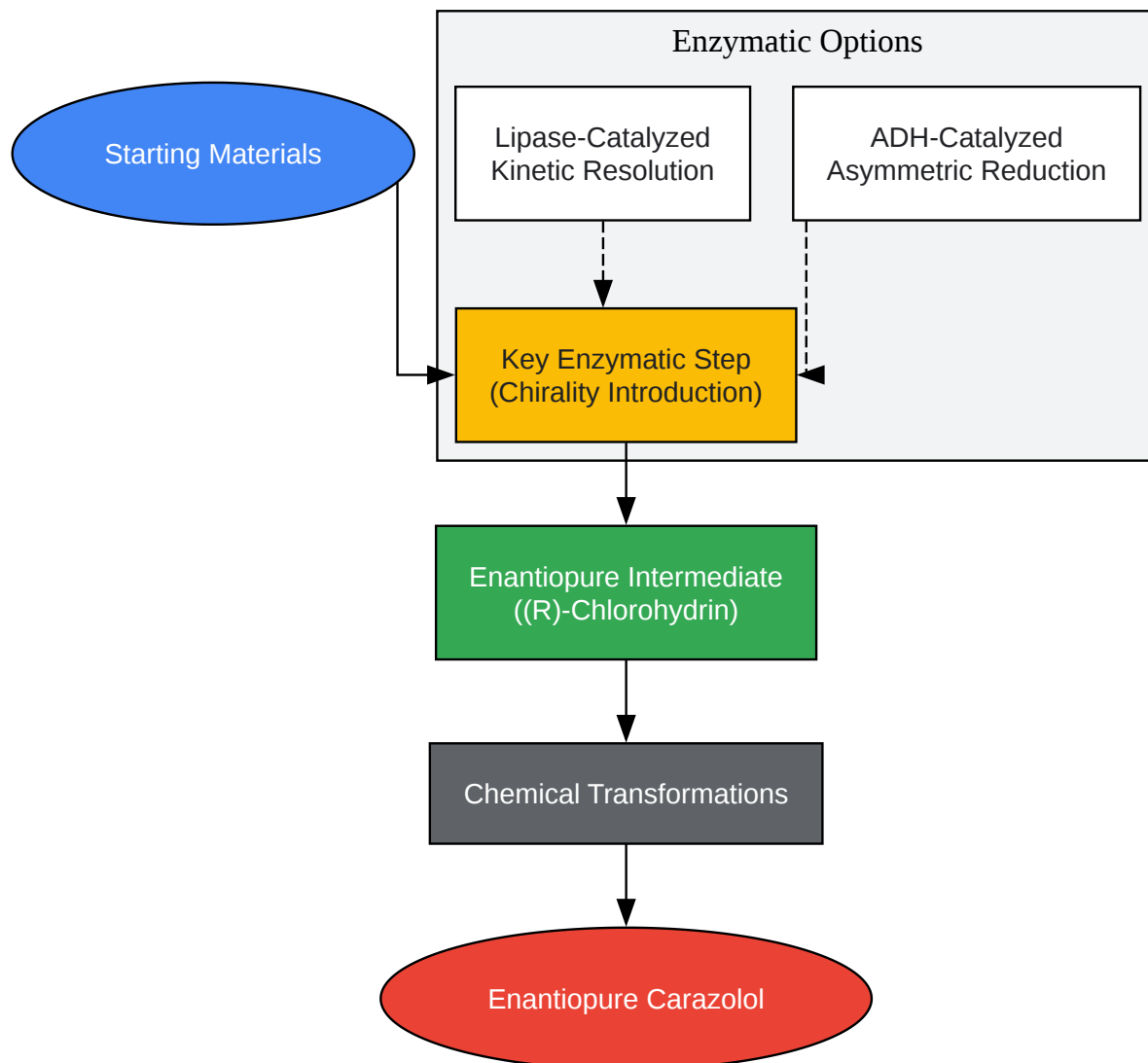
Enantiomer	Synthetic Route	Final ee (%)
(R)-(+)-Carazolol	From (R)-chlorohydrin	96-99.9

Source: Borowiecki et al. (2022).[\[1\]](#)

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the chemoenzymatic synthesis of carazolol enantiomers.





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